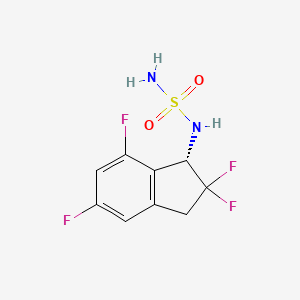
Clezutoclax
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clezutoclax, also known as Mirzotamab this compound, is an antibody-drug conjugate. It consists of a BCL-XL inhibitor linked to a monoclonal antibody targeted against CD276 (B7H3). This compound has shown potential antitumor activity, making it a promising candidate in cancer therapeutics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Clezutoclax is synthesized through a multi-step process involving the conjugation of a BCL-XL inhibitor to a monoclonal antibody. The synthesis begins with the preparation of the BCL-XL inhibitor, followed by its conjugation to the antibody using a solubilizing linker. The reaction conditions typically involve controlled temperature and pH to ensure the stability and activity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the BCL-XL inhibitor and its subsequent conjugation to the monoclonal antibody. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Clezutoclax undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can modify the functional groups in the compound, potentially altering its activity.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives may have different biological activities and can be used for further research and development .
Applications De Recherche Scientifique
Clezutoclax has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted cancer therapy.
Biology: Studied for its role in inducing apoptosis in cancer cells by inhibiting BCL-XL.
Medicine: Investigated as a potential treatment for various types of cancer, including non-small cell lung cancer and breast cancer.
Industry: Utilized in the development of new cancer therapeutics and drug delivery systems .
Mécanisme D'action
Clezutoclax exerts its effects by specifically targeting BCL-XL, a protein that plays a crucial role in cell survival. By inhibiting BCL-XL, this compound induces apoptosis in cancer cells. The monoclonal antibody component targets CD276 (B7H3), a protein overexpressed in many tumors, ensuring selective delivery of the BCL-XL inhibitor to cancer cells. This dual targeting mechanism enhances the compound’s antitumor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Venetoclax: Another BCL-2 family inhibitor used in cancer therapy.
Navitoclax: A BCL-2 and BCL-XL inhibitor with similar apoptotic effects.
Obatoclax: A pan-BCL-2 family inhibitor with broad-spectrum activity against various cancers.
Uniqueness of Clezutoclax
This compound is unique due to its dual targeting mechanism, combining a BCL-XL inhibitor with a monoclonal antibody against CD276. This targeted approach enhances its specificity and efficacy in treating tumors overexpressing CD276, making it a promising candidate in cancer therapeutics .
Propriétés
Formule moléculaire |
C83H102N12O24S2 |
|---|---|
Poids moléculaire |
1715.9 g/mol |
Nom IUPAC |
6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-3-[1-[[3-[2-[[2-[2-[(2S,3R,4R,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]ethyl]-4-[[(2S)-2-[[(2S)-2-[[2-[(3S,5S)-3-(2,5-dioxopyrrol-1-yl)-2-oxo-5-(2-sulfoethoxymethyl)pyrrolidin-1-yl]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl-[(3S)-3,4-dihydroxybutyl]amino]ethoxy]-5,7-dimethyl-1-adamantyl]methyl]-5-methylpyrazol-4-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C83H102N12O24S2/c1-45(2)66(89-63(98)34-93-52(37-116-28-29-121(113,114)115)31-59(75(93)107)95-64(99)20-21-65(95)100)74(106)85-46(3)72(104)86-51-16-14-50(49(30-51)15-18-60-68(101)69(102)70(103)71(119-60)77(110)111)36-117-79(112)91(25-23-53(97)35-96)26-27-118-83-41-80(5)38-81(6,42-83)40-82(39-80,43-83)44-94-47(4)56(32-84-94)54-17-19-62(88-67(54)76(108)109)92-24-22-48-10-9-11-55(57(48)33-92)73(105)90-78-87-58-12-7-8-13-61(58)120-78/h7-14,16-17,19-21,30,32,45-46,52-53,59-60,66,68-71,96-97,101-103H,15,18,22-29,31,33-44H2,1-6H3,(H,85,106)(H,86,104)(H,89,98)(H,108,109)(H,110,111)(H,87,90,105)(H,113,114,115)/t46-,52-,53-,59-,60-,66-,68-,69+,70-,71-,80?,81?,82?,83?/m0/s1 |
Clé InChI |
MWBJKBCPVKUTBZ-UTMRQAAQSA-N |
SMILES isomérique |
CC1=C(C=NN1CC23CC4(CC(C2)(CC(C4)(C3)OCCN(CC[C@@H](CO)O)C(=O)OCC5=C(C=C(C=C5)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CN6[C@@H](C[C@@H](C6=O)N7C(=O)C=CC7=O)COCCS(=O)(=O)O)CC[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)C)C)C9=C(N=C(C=C9)N1CCC2=C(C1)C(=CC=C2)C(=O)NC1=NC2=CC=CC=C2S1)C(=O)O |
SMILES canonique |
CC1=C(C=NN1CC23CC4(CC(C2)(CC(C4)(C3)OCCN(CCC(CO)O)C(=O)OCC5=C(C=C(C=C5)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CN6C(CC(C6=O)N7C(=O)C=CC7=O)COCCS(=O)(=O)O)CCC8C(C(C(C(O8)C(=O)O)O)O)O)C)C)C9=C(N=C(C=C9)N1CCC2=C(C1)C(=CC=C2)C(=O)NC1=NC2=CC=CC=C2S1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


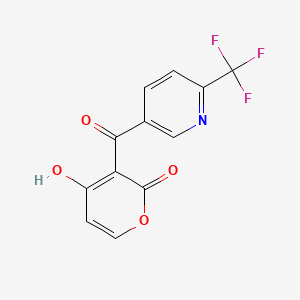
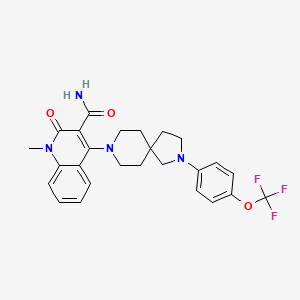
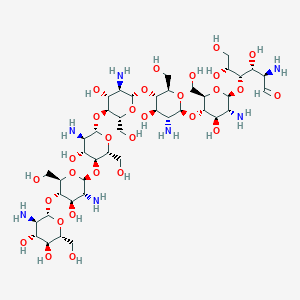
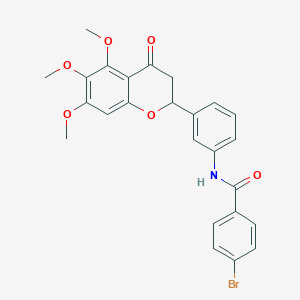
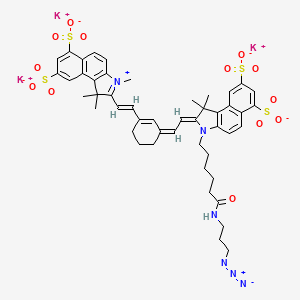
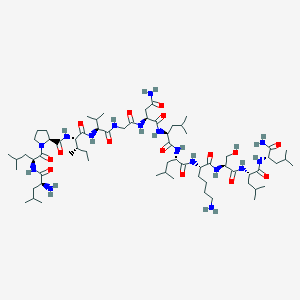

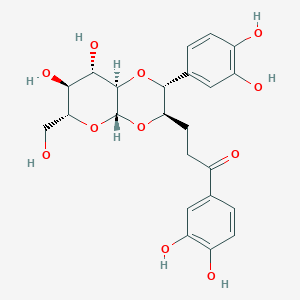
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)

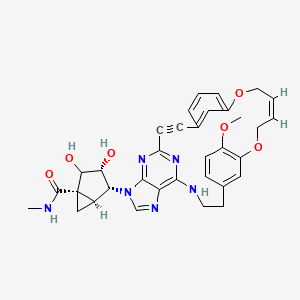
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)
